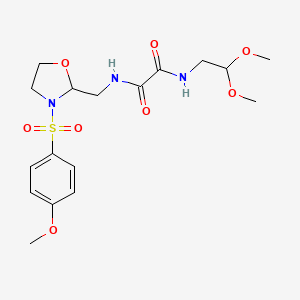

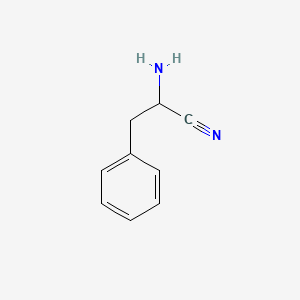

2-Amino-3-phenylpropanenitrile

Vue d'ensemble

Description

2-Amino-3-phenylpropanenitrile (2-APPN) is an organic compound belonging to the class of amines. It is a colorless, crystalline solid that is soluble in water and organic solvents. 2-APPN has a wide range of applications in the fields of biochemistry and pharmacology, including its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been studied for its potential therapeutic properties, including its ability to modulate the activity of enzymes and neurotransmitters.

Applications De Recherche Scientifique

Nitroxide-Mediated Homogeneous and Heterogeneous Polymerizations

- Summary of Application: “2-Amino-3-phenylpropanenitrile” is used in the synthesis of Tetraphenylethylene (TPE)-containing 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (NH2-TEMPO) and 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile (Dispolreg 007). These compounds are used to mediate/initiate Nitroxide-Mediated Polymerization (NMP) in both homogeneous and heterogeneous polymerization systems .

- Methods of Application: The introduction of TPE groups decreased the C–O bond dissociation energy (BDE) of NH2-TEMPO-St and led to more efficient NMP with a higher reaction rate, even at lower temperatures .

- Results or Outcomes: For both solution polymerization and miniemulsion polymerization, quantitative information of the polymerization process could be easily acquired with the naked eye without destroying the reaction system, by building the relationship between the increased photoluminescence (PL) intensity of the system and monomer conversion as well as the molecular weight (Mn) .

Nitroxide-Mediated Polymerization with Oxygen Tolerance

- Summary of Application: “2-Amino-3-phenylpropanenitrile” is used in the synthesis of alkoxyamine 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile (Dispolreg 007), which is used as the initiator in Nitroxide-Mediated Polymerization (NMP) with oxygen tolerance .

- Methods of Application: Without traditional degassing operation, the resultant polymerization exhibited similar living and control behavior as the one performed under degassing . This oxygen tolerant NMP system was suitable for the homopolymerization of both 1,1-disubstituted monomers as well as the monosubstituted ones .

- Results or Outcomes: The chain extension based on macroalkoxyamines derived from Dispolreg 007 could also be performed without degassing . The characteristics of this oxygen tolerant and simple system may provide exciting new opportunities for increased versatility of NMP polymerization in the industrial fields .

Propriétés

IUPAC Name |

2-amino-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXNAHRDJXOJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-phenylpropanenitrile | |

CAS RN |

55379-75-4 | |

| Record name | 2-Amino-3-phenylpropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

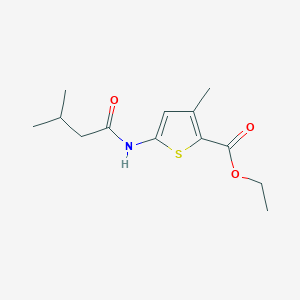

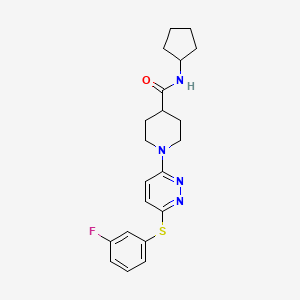

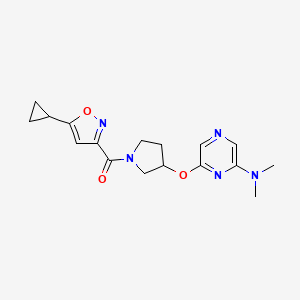

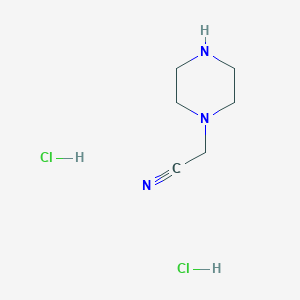

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)